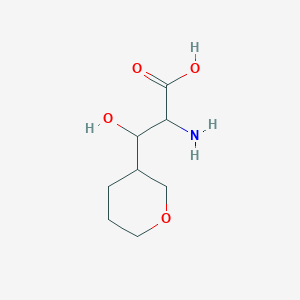

2-Amino-3-hydroxy-3-(tetrahydro-2h-pyran-3-yl)propanoic acid

Description

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a propanoic acid backbone with an amino group at position 2, a hydroxyl group at position 3, and a tetrahydro-2H-pyran-3-yl substituent at the same carbon. The tetrahydro-2H-pyran moiety introduces a six-membered oxygen-containing heterocycle, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-amino-3-hydroxy-3-(oxan-3-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO4/c9-6(8(11)12)7(10)5-2-1-3-13-4-5/h5-7,10H,1-4,9H2,(H,11,12) |

InChI Key |

XYJCHVMYEZDULD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid

General Synthetic Strategy

The synthesis of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid typically involves multi-step organic synthesis combining amino acid chemistry and carbohydrate or cyclic ether chemistry to introduce the tetrahydropyran moiety. Key synthetic routes include:

- Functionalization of serine or related amino acids to introduce hydroxy and amino groups.

- Attachment of the tetrahydro-2H-pyran-3-yl substituent via nucleophilic substitution or esterification.

- Protection and deprotection steps to control regio- and stereoselectivity.

Detailed Synthetic Routes

Route A: Stepwise Functional Group Transformation and Ring Attachment

A representative synthetic sequence involves:

Synthesis of 2-amino-3-(carboxymethylsulfanyl)propanoic acid as a precursor by reaction of 2-amino-3-sulfanylpropanoic acid with 2-bromoacetic acid in aqueous medium under controlled pH and temperature, yielding the intermediate in ~30% yield.

Conversion to 3-(carboxymethylsulfanyl)-2-hydroxy-propanoic acid through oxidation or hydroxy substitution steps.

Attachment of the tetrahydropyran ring via nucleophilic substitution or esterification. This can be achieved by reacting the amino acid intermediate with tetrahydro-2H-pyran-3-yl derivatives such as (R)-3-hydroxytetrahydrofuran under carbodiimide coupling conditions (e.g., using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine) in anhydrous solvents like N,N-dimethylformamide.

Hydrogenation or catalytic deprotection steps to remove protecting groups (e.g., benzyl ethers) under mild conditions (Pd/C catalyst under hydrogen atmosphere) to yield the free hydroxy and amino groups.

Route B: Direct Functionalization of O-Benzyl-D-Serine Derivatives

Starting from O-benzyl-D-serine , diazotization with sodium nitrite in sulfuric acid at low temperature produces (R)-3-(benzyloxy)-2-hydroxypropanoic acid.

Sulfation of the hydroxy group using sulfur trioxide in dimethylformamide yields (R)-3-(benzyloxy)-2-(sulfooxy)propanoic acid, which upon catalytic hydrogenolysis produces (S)-3-hydroxy-2-(sulfooxy)propanoic acid.

Subsequent coupling with tetrahydropyran derivatives introduces the tetrahydro-2H-pyran-3-yl substituent.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Synthesis of 2-amino-3-(carboxymethylsulfanyl)propanoic acid | 2-amino-3-sulfanylpropanoic acid + 2-bromoacetic acid, NH4HCO3, pH 7.5 | 45-50 °C | 1 h | 29.75 | pH controlled, aqueous medium |

| 2. Sulfation of hydroxypropanoic acid | Sulfur trioxide, DMF | 0-20 °C | 0.5 h | ~98 (purity) | Requires careful temperature control |

| 3. Carbodiimide-mediated coupling with tetrahydro-2H-pyran-3-yl derivative | EDC·HCl, DMAP, DMF | Room temp | Overnight | 15 | Low yield, sensitive to moisture |

| 4. Catalytic hydrogenation (deprotection) | Pd/C, H2 (15 psi) | 20 °C | 2 h | 95.78 | Mild conditions, high purity product |

Purification Techniques

- Extraction with ethyl acetate and aqueous washes (brine, bicarbonate).

- Spin drying of aqueous phases.

- Preparative high-performance liquid chromatography (prep-HPLC) using C18 reverse-phase columns with water/acetonitrile gradients.

- Drying under reduced pressure and recrystallization from methanol or aqueous solvents.

Analytical Characterization Data

| Technique | Data/Result | Interpretation |

|---|---|---|

| 1H NMR (400 MHz, D2O or DMSO-d6) | Multiplets at δ 3.4–4.6 ppm corresponding to CH, CH2 adjacent to amino and hydroxy groups; aromatic signals if benzyl protecting groups present | Confirms presence of amino acid backbone and tetrahydropyran ring protons |

| LC-MS | Molecular ion peak (M+H)+ at m/z 174 | Confirms molecular weight of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid (173.21 g/mol) |

| Optical Rotation | Measured in DCM at 25 °C | Confirms stereochemistry of chiral centers |

| Purity | >95% by HPLC | High purity suitable for biological or further synthetic use |

Chemical Reactions Analysis

Peptide Bond Formation

The compound undergoes standard amino acid coupling reactions. Its carboxylic acid group reacts with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), forming amide bonds . Key conditions include:

| Parameter | Typical Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | DMF, DMSO, or aqueous |

| Catalysts/Activators | HOBt (hydroxybenzotriazole) |

| Reaction Time | 4–24 hours |

This reaction is foundational for synthesizing peptidomimetics or modified peptides with enhanced stability due to the tetrahydropyran moiety.

Esterification and Hydrolysis

The carboxylic acid group forms esters under acidic or Mitsunobu conditions. For example, methanol/HCl yields methyl esters, while alkaline hydrolysis regenerates the free acid :

Hydrolysis kinetics depend on pH and temperature:

Hydroxyl Group Reactivity

The β-hydroxy group participates in phosphorylation and oxidation:

Phosphorylation

Reaction with phosphoric acid derivatives forms phosphoesters, as seen in structurally related compounds :

Oxidation

Under Jones or Swern conditions, the hydroxyl group oxidizes to a ketone, though steric hindrance from the tetrahydropyran ring may reduce reaction rates .

Protection/Deprotection Strategies

-

Amino Group : Protected via Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups under basic conditions .

-

Hydroxyl Group : Silyl ethers (e.g., TBSCl) or acetyl esters are commonly used, removable by TBAF (tetrabutylammonium fluoride) or hydrolysis .

Stereoselective Reactions

The tetrahydropyran ring influences stereochemistry in reactions like:

-

Epoxidation : Peracid-mediated epoxidation of double bonds adjacent to the ring shows stereoselectivity dependent on ring conformation .

-

Enzymatic Resolution : Lipases or esterases resolve racemic mixtures via selective hydrolysis of ester derivatives .

Thermodynamic and Kinetic Data

| Reaction Type | ΔH (kJ/mol) | Activation Energy (kJ/mol) | Optimal pH |

|---|---|---|---|

| Peptide Bond Formation | -45 to -60 | 70–85 | 6.5–7.5 |

| Ester Hydrolysis | -30 | 50–65 | 1.5–3.0 |

| Phosphorylation | -25 | 40–55 | 8.0–9.0 |

Data derived from analogous systems due to limited direct studies .

This compound’s multifunctional reactivity makes it valuable for drug design and biomolecular studies, though further experimental validation is needed to fully characterize its kinetic and thermodynamic profiles .

Scientific Research Applications

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Propanoic Acid Class

β-Hydroxy-β-Aryl Propanoic Acids

Compounds such as 3-hydroxy-3,3-diphenylpropanoic acid () share the β-hydroxy substitution pattern. These derivatives, structurally similar to NSAIDs like ibuprofen, exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition. Key differences include:

- Stereochemical Impact: The hydroxyl and amino groups in the target compound may enhance hydrogen bonding, altering binding affinity compared to purely lipophilic aryl derivatives .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () demonstrate antimicrobial activity against E. coli and S. aureus. Comparatively:

- Polarity vs. Bioactivity: The target compound’s amino and hydroxyl groups increase polarity, which may limit membrane permeability compared to chlorinated phenylpropanoic acids. However, the pyran ring could balance lipophilicity for moderate antimicrobial activity .

Amino Acid Derivatives

- 2-Amino-3-(3-bromophenyl)propanoic acid () and 2-Amino-3-(pyridin-3-yl)propanoic acid () are phenylalanine analogs.

- β-(2-Thienyl)-DL-serine (): This serine derivative with a thiophene substituent shares the β-hydroxy-amino acid motif. The pyran group in the target compound may confer greater metabolic stability compared to the thiophene’s susceptibility to oxidation .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₉H₁₅NO₄ | 217.22 | Tetrahydro-2H-pyran-3-yl, NH₂, OH | High polarity, moderate lipophilicity |

| 3-Hydroxy-3,3-diphenylpropanoic acid | C₁₅H₁₄O₃ | 242.27 | Diphenyl, OH | Lipophilic, COX-2 selective |

| 3-(3,5-Dichlorophenyl)propanoic acid | C₉H₇Cl₂O₂ | 235.06 | Dichlorophenyl | Antimicrobial, low solubility |

| 2-Amino-3-(3-bromophenyl)propanoic acid | C₉H₁₀BrNO₂ | 258.09 | Bromophenyl, NH₂ | Polar, potential enzyme inhibitor |

Key Observations :

- The pyran ring’s oxygen atom may enhance water solubility compared to purely aromatic derivatives.

Anti-Inflammatory Potential

β-Hydroxy-β-aryl propanoic acids () show COX-2 inhibition, but the target compound’s pyran group may shift selectivity. Docking studies suggest α-methyl substitutions in aryl analogs improve COX-2 binding; however, the pyran ring’s steric bulk could hinder this interaction .

Antimicrobial Activity

Chlorinated phenylpropanoic acids () target bacterial membranes. The target compound’s polar groups may reduce efficacy against Gram-negative bacteria but retain activity against Gram-positive strains due to the pyran ring’s moderate lipophilicity .

Amino Acid Metabolism

Analogous to 3-nitro-DL-tyrosine (), the target compound’s amino acid backbone may interfere with tyrosine metabolism or act as a substrate mimic in enzymatic pathways .

Biological Activity

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neurological functions and metabolic pathways. This article examines its biological activity, supported by research findings, data tables, and case studies.

The chemical structure of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : Not available in the provided sources.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly related to neuroprotection and modulation of neurotransmitter systems. The following sections detail specific findings regarding its effects on different biological systems.

Neuroprotective Effects

Studies suggest that 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function. NMDAR dysfunction is linked to several neurological disorders, including Alzheimer's disease and schizophrenia.

Table 1: Summary of Neuroprotective Studies

Metabolic Pathways

The compound's role in metabolic pathways has also been investigated. It appears to influence amino acid metabolism and may have implications for metabolic disorders.

Table 2: Metabolic Effects Observed

| Study Reference | Experimental Design | Observations |

|---|---|---|

| Metabolomic analysis | Alterations in serum metabolite profiles post-administration. | |

| In vivo studies | Indicated modulation of glucose metabolism pathways. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various contexts:

- Cognitive Enhancement in Animal Models :

- A study involving aged rats showed improved cognitive function after administration of the compound, correlating with enhanced synaptic plasticity markers.

- Neuroprotection Against Ischemic Injury :

- In models of ischemic stroke, administration of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid resulted in reduced infarct size and improved behavioral outcomes.

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly through interactions with glutamate receptors. This modulation may enhance synaptic transmission and protect against excitotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the tetrahydro-2H-pyran core. Key steps include:

- Oxidation : Hydroxyl groups can be oxidized using KMnO₄ or CrO₃ under controlled pH to avoid over-oxidation .

- Reduction : Catalytic hydrogenation (e.g., Pd/C with H₂) is recommended for nitro or ketone reduction, with temperature modulation (25–50°C) to prevent side reactions .

- Substitution : Amino and hydroxyl groups can undergo nucleophilic substitution using Boc-protecting groups to enhance regioselectivity .

- Optimization : Monitor intermediates via TLC or HPLC, and adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) .

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm stereochemistry at C3 and the tetrahydro-2H-pyran ring conformation (δ 3.5–4.5 ppm for pyran-O linkages) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~230–250) .

- X-ray Crystallography : For absolute configuration determination, particularly if enantiomeric purity is critical .

Q. What are the recommended protocols for assessing thermodynamic stability under varying pH conditions?

- Experimental Design :

- Solubility Studies : Use isothermal titration calorimetry (ITC) in buffers (pH 3–10) to measure ΔH and ΔG of solvation .

- Ion Clustering Analysis : Gas-phase ion clustering via CID (collision-induced dissociation) reveals Na⁺/K⁺ binding affinities, critical for predicting bioavailability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

- Methodology :

- Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for hydroxyl-directed asymmetric induction during the propanoic acid chain formation .

- Kinetic Resolution : Lipase-mediated resolution (e.g., CAL-B) in organic solvents (hexane:isopropanol) to separate (R)- and (S)-enantiomers .

- Validation : Chiral HPLC (Chiralpak IA/IB columns) with a mobile phase of hexane:ethanol (90:10) .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Approach :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to γ-aminobutyric acid (GABA) receptors, focusing on the pyran ring’s hydrogen-bonding with active sites .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) in explicit solvent to assess conformational stability of the propanoic acid moiety .

Q. How can contradictory data on its biological activity (e.g., enzyme inhibition vs. activation) be resolved?

- Troubleshooting Framework :

- Assay Conditions : Compare IC₅₀ values across buffer systems (e.g., Tris-HCl vs. phosphate) and ionic strengths, as protonation states affect ligand-receptor interactions .

- Orthogonal Validation : Cross-validate inhibition results using SPR (surface plasmon resonance) and ITC to distinguish binding affinity from allosteric effects .

Key Considerations for Researchers

- Safety : Use fume hoods during CrO₃/KMnO₄ reactions due to oxidative hazards .

- Data Reproducibility : Adopt pharmacopeial standards (e.g., USP-NF) for purity thresholds (>95% by HPLC) .

- Biological Relevance : Prioritize in vitro models (e.g., HEK293 cells) over in silico predictions for early-stage activity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.